2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a dihydroquinazolinone group . These types of compounds are often found in pharmaceuticals and could potentially have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine is a six-membered ring containing one nitrogen atom, and the dihydroquinazolinone is a bicyclic structure containing a six-membered ring fused to a four-membered lactam .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the lactam could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond donor and acceptor, which could influence its solubility and binding interactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-15-21-18-5-3-2-4-17(18)19(26)25(15)14-16-6-9-23(10-7-16)12-13-24-11-8-20-22-24/h2-5,8,11,16H,6-7,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXBMZPTNICFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CCN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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